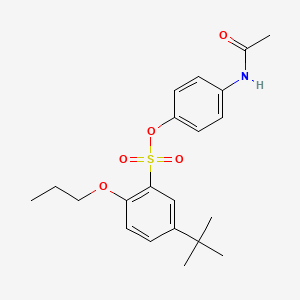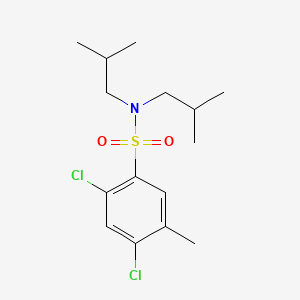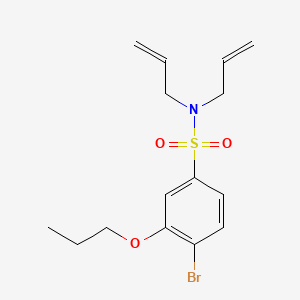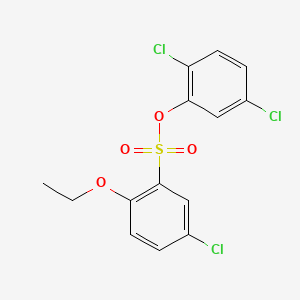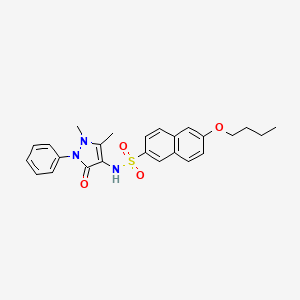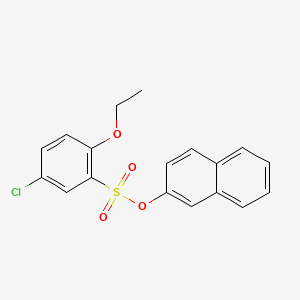
2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide, also known as MPPBS, is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide involves the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. Specifically, 2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators, as well as the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of inflammatory mediators, the induction of apoptosis in cancer cells, and the suppression of tumor growth in animal models. Additionally, 2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide for lab experiments is its high potency and selectivity towards cancer cells, which allows for more targeted and effective treatment. However, one of the limitations of 2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the investigation of its potential for combination therapy with other anti-cancer agents. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide and its potential for the treatment of other diseases beyond cancer and inflammation.
In conclusion, 2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide is a promising compound with potential therapeutic properties for the treatment of cancer and inflammation. Its potent anti-inflammatory and anti-cancer activities, low toxicity, and high selectivity towards cancer cells make it a promising candidate for further development as a drug. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of 2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide involves the reaction of 2-methyl-4-nitrophenol, 2-methyl aniline, and 2-isopropyl-5-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain 2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide in high yield and purity.
Scientific Research Applications
2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Studies have shown that 2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide exhibits potent anti-inflammatory and anti-cancer activities, making it a promising candidate for drug development.
properties
IUPAC Name |
2-methoxy-4-methyl-N-(2-methylphenyl)-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-12(2)15-11-18(17(22-5)10-14(15)4)23(20,21)19-16-9-7-6-8-13(16)3/h6-12,19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOHOQLBINGQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

